molecular formula C15H14N6O B2414943 N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide CAS No. 1448056-78-7

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide

Numéro de catalogue B2414943
Numéro CAS: 1448056-78-7
Poids moléculaire: 294.318
Clé InChI: GIWJMPJOQHJAFV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various cancers and autoimmune diseases. TAK-659 has shown promising results in preclinical studies, and its development is currently ongoing.

Mécanisme D'action

TAK-659 exerts its inhibitory activity by binding to the active site of kinases, thereby preventing their activation and downstream signaling. This results in the inhibition of cell proliferation and survival, as well as the modulation of immune cell activity. TAK-659 has been shown to be highly selective for its target kinases, with minimal off-target effects.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, and modulation of immune cell activity. TAK-659 has also been shown to have anti-inflammatory effects, making it a potential treatment for autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

TAK-659 has several advantages for lab experiments, including high potency and selectivity, as well as favorable pharmacokinetic properties. However, TAK-659 has some limitations, including potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.

Orientations Futures

There are several future directions for the development of TAK-659, including the evaluation of its efficacy and safety in clinical trials for various cancers and autoimmune diseases. Further studies are also needed to optimize the dosing regimen and to identify potential biomarkers for patient selection and monitoring. Additionally, the combination of TAK-659 with other targeted therapies or immunotherapies may enhance its efficacy and broaden its therapeutic potential.
In conclusion, TAK-659 is a promising small molecule inhibitor that has shown potent activity against cancer and autoimmune diseases in preclinical studies. Its development is ongoing, and further studies are needed to evaluate its safety and efficacy in clinical trials.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps, including the reaction of 2-chloro-N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)acetamide with o-toluidine in the presence of a base, followed by purification and isolation of the product. The final product is obtained in high yield and purity, making it suitable for further studies.

Applications De Recherche Scientifique

TAK-659 has been extensively studied in preclinical models of cancer and autoimmune diseases. It has shown potent inhibitory activity against various kinases, including BTK, ITK, and JAK3, which are involved in the proliferation and survival of cancer cells and immune cells. TAK-659 has also been shown to modulate the activity of immune cells, leading to enhanced anti-tumor and anti-inflammatory responses.

Propriétés

IUPAC Name

2-(2-methylphenyl)-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c1-11-4-2-3-5-12(11)6-15(22)20-13-7-14(18-9-17-13)21-10-16-8-19-21/h2-5,7-10H,6H2,1H3,(H,17,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWJMPJOQHJAFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC(=NC=N2)N3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.